2-Ethyl-4,4,4-trifluorobutan-1-ol
Overview
Description
2-Ethyl-4,4,4-trifluorobutan-1-ol is an organic compound with the molecular formula C6H11F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the terminal carbon of the butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Substitution Reaction: One method involves the substitution reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate under the catalysis of a basic catalyst. This reaction yields 2-(2,2,2-trifluoro ethyl)-diethyl malonate.
Decarboxylation: The intermediate 2-(2,2,2-trifluoro ethyl)-diethyl malonate undergoes a decarboxylation reaction to form 4,4,4-trifluoro ethyl butyrate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, cost-effective catalysts, and efficient reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Ethyl-4,4,4-trifluorobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-Ethyl-4,4,4-trifluorobutan-1-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,4,4-trifluorobutan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms significantly influences its reactivity and interaction with biological molecules. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutanol: Similar in structure but lacks the ethyl group.
2,2,2-Trifluoroethanol: Contains three fluorine atoms but has a shorter carbon chain.
2-Ethyl-2,2,2-trifluoroethanol: Similar in structure but differs in the position of the ethyl group.
Uniqueness
2-Ethyl-4,4,4-trifluorobutan-1-ol is unique due to the combination of its ethyl group and trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-ethyl-4,4,4-trifluorobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-2-5(4-10)3-6(7,8)9/h5,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWIHPRWPZNPMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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